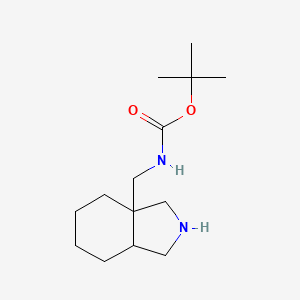

tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate

Description

"tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate" is a carbamate-protected amine derivative featuring a bicyclic octahydro-1H-isoindole scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is structurally characterized by a fused bicyclic system (octahydroisoindole), which imposes conformational rigidity and influences its physicochemical properties, such as solubility, lipophilicity, and stereoelectronic interactions. Such derivatives are often employed as intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders or peptidomimetics .

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4,5,6,7,7a-octahydroisoindol-3a-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-7-5-4-6-11(14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBLBCHMNLRFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CCCCC1CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate" with structurally related carbamates, focusing on structural features , physicochemical properties , and synthetic applications .

Structural Comparisons

Physicochemical Properties

- Lipophilicity: The octahydroisoindole core confers moderate lipophilicity (estimated logP ~2.5), comparable to piperidine derivatives (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate, logP ~2.1) but lower than bicyclic systems like norbornane analogs (logP ~3.0) due to reduced ring strain .

- Solubility : Hydroxy-substituted analogs (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) exhibit higher aqueous solubility (>50 mg/mL) compared to the hydrophobic octahydroisoindole derivative (<10 mg/mL) .

Key Differentiators

The octahydroisoindole scaffold distinguishes itself through:

Conformational Rigidity: Enhanced compared to monocyclic analogs, enabling precise spatial positioning of functional groups.

Metabolic Stability : The saturated bicyclic system may reduce oxidative metabolism relative to aromatic indole derivatives .

Synthetic Challenges : Steric hindrance complicates functionalization, necessitating optimized catalytic conditions (e.g., palladium-mediated cross-couplings) .

Biological Activity

tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate, with the CAS number 351369-63-6, is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. The compound's molecular formula is C14H26N2O2, and it has a molecular weight of approximately 254.37 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is linked to an octahydro-1H-isoindole derivative. This configuration contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O2 |

| Molecular Weight | 254.37 g/mol |

| CAS Number | 351369-63-6 |

| IUPAC Name | This compound |

The biological activity of this compound has been investigated in various studies, revealing several mechanisms through which it exerts its effects:

- Protease Inhibition : Research indicates that compounds similar in structure exhibit inhibitory activity against viral proteases, such as the SARS-CoV 3CL protease. These inhibitors can prevent viral replication by blocking the cleavage of viral polyproteins necessary for the production of functional viral proteins .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in improving cell viability in astrocyte cultures, indicating potential applications in treating conditions like Alzheimer's disease.

- Antioxidant Activity : The presence of the isoindole structure may confer antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems.

Case Studies and Research Findings

Research has provided insights into the efficacy and safety profile of this compound:

Study 1: Inhibition of Viral Proteases

In a study assessing the inhibitory effects on SARS-CoV proteases, compounds similar to this compound were evaluated using fluorometric assays. The results indicated that these compounds could effectively reduce protease activity with IC50 values ranging from low micromolar concentrations, highlighting their potential as antiviral agents .

Study 2: Neuroprotection in Cell Cultures

Another investigation focused on the neuroprotective effects of this compound on astrocytes subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly improved cell viability compared to untreated controls, suggesting its utility in neuroprotective strategies.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.